molecular formula C20H20N6O3 B11584967 7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11584967
M. Wt: 392.4 g/mol
InChI Key: FEFRCBOIDRKCRO-UHFFFAOYSA-N
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Description

7-(2,4-Dimethoxyphenyl)-5-methyl-N-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the tetrazole ring fused with a pyrimidine ring imparts unique chemical properties to this compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [4+1] cycloaddition reaction between an azide and a nitrile compound.

    Fusion with Pyrimidine Ring: The tetrazole ring is then fused with a pyrimidine ring through a cyclization reaction, often involving the use of a base and a suitable solvent.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: Various substitution reactions can introduce different functional groups into the compound, altering its biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

7-(2,4-Dimethoxyphenyl)-5-methyl-N-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study biochemical pathways and molecular mechanisms.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tetrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar structures but different substituents.

    Triazolo[1,5-a]pyrimidine Derivatives: Compounds with a triazole ring instead of a tetrazole ring.

    Pyrimidine Derivatives: Compounds with only the pyrimidine ring and different functional groups.

Uniqueness

The uniqueness of 7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific combination of functional groups and the fused tetrazole-pyrimidine ring system. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N6O3

Molecular Weight

392.4 g/mol

IUPAC Name

7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H20N6O3/c1-12-17(19(27)22-13-7-5-4-6-8-13)18(26-20(21-12)23-24-25-26)15-10-9-14(28-2)11-16(15)29-3/h4-11,18H,1-3H3,(H,22,27)(H,21,23,25)

InChI Key

FEFRCBOIDRKCRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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